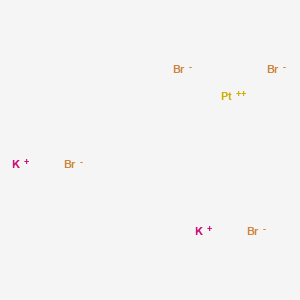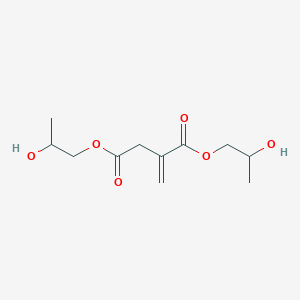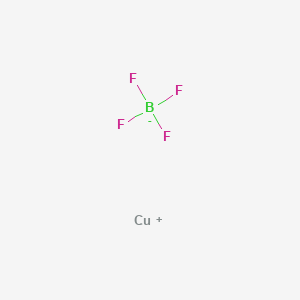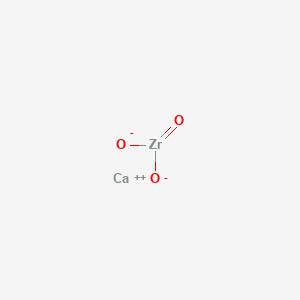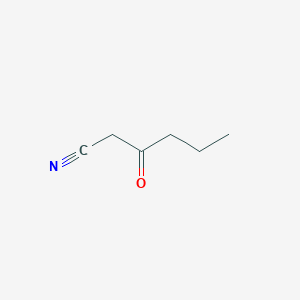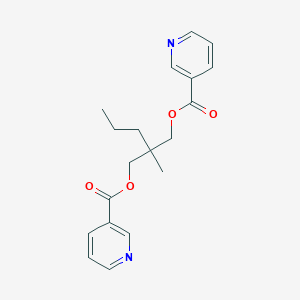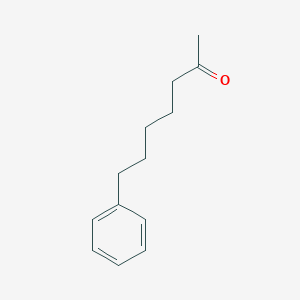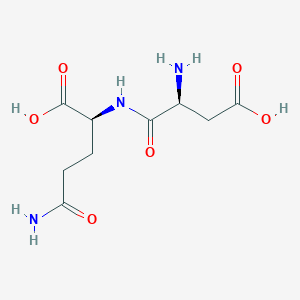
Aspartyl-Glutamine
Übersicht
Beschreibung
Aspartyl-Glutamine is a dipeptide composed of aspartic acid and glutamine. It is a naturally occurring compound found in various biological systems and plays a significant role in cellular metabolism and signaling pathways. This compound is known for its involvement in protein synthesis and its potential therapeutic applications in medicine.
Wirkmechanismus
Target of Action
Aspartyl-Glutamine, also known as N-acetyl-aspartyl-glutamate (NAAG), is the most abundant dipeptide in the brain . It primarily targets the metabotropic glutamate receptor 3 (mGluR3) . This receptor is a presynaptic receptor that plays a crucial role in the neuromodulation of glutamatergic synapses .
Mode of Action
NAAG acts as a neuromodulator of glutamatergic synapses by activating the mGluR3 . It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter . In response to glutamate, NAAG is released and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .
Biochemical Pathways
NAAG plays a significant role in the glutamate metabolic pathway . It is involved in the modulation of glutamatergic neurotransmission . . The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release .
Pharmacokinetics
It is known that the availability of naag in synapses is regulated by the enzyme gcpii . Inhibiting GCPII, which degrades NAAG, is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .
Result of Action
The action of NAAG results in the modulation of glutamatergic neurotransmission . By activating mGluR3, NAAG reduces glutamate release . This modulation has implications for various neurological and psychiatric diseases .
Action Environment
The action of NAAG is influenced by the environment within the central nervous system. The concentration of NAAG varies across different regions of the central nervous system . Environmental factors that could influence the action of NAAG include the presence of glutamate, the activity of GCPII, and the expression of mGluR3 .
Biochemische Analyse
Biochemical Properties
Aspartyl-Glutamine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their function and activity . For instance, this compound acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3) . This interaction modulates the synaptic transmission, influencing the overall function of the nervous system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is released in response to glutamate, providing the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling . This modulation of glutamate signaling can have significant effects on neuronal function and health .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A key regulator of synaptically available this compound is the extracellular enzyme glutamate carboxypeptidase II (GCPII), which rapidly degrades this compound . The main effect of this compound occurs through increased mGluR3 activation and thereby reduced glutamate release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also influences metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aspartyl-Glutamine can be synthesized through chemical and enzymatic methods. The chemical synthesis involves the coupling of aspartic acid and glutamine using peptide bond formation techniques. This process typically requires the activation of the carboxyl group of aspartic acid and the amino group of glutamine, followed by their condensation under controlled conditions. Common reagents used in this synthesis include carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its higher specificity and yield. Enzymes such as peptide synthetases and ligases are used to catalyze the formation of the dipeptide bond between aspartic acid and glutamine. This method is advantageous as it reduces the need for harsh chemical reagents and provides a more environmentally friendly approach to production .
Analyse Chemischer Reaktionen
Types of Reactions: Aspartyl-Glutamine undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization. Hydrolysis of this compound results in the cleavage of the peptide bond, yielding aspartic acid and glutamine. Oxidation reactions can modify the side chains of the amino acids, leading to the formation of different derivatives.
Common Reagents and Conditions: Hydrolysis reactions typically require acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide. Oxidation reactions may involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed: The primary products formed from the hydrolysis of this compound are aspartic acid and glutamine. Oxidation reactions can produce various oxidized derivatives of these amino acids .
Wissenschaftliche Forschungsanwendungen
Aspartyl-Glutamine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study peptide bond formation and hydrolysis mechanisms. It also serves as a substrate in enzymatic assays to investigate the activity of peptide synthetases and ligases.
Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is involved in protein synthesis and can influence various cellular processes, including cell growth and differentiation.
Medicine: this compound has potential therapeutic applications in medicine. It is being investigated for its role in enhancing immune function and promoting wound healing. Additionally, it may have neuroprotective effects and is being studied for its potential use in treating neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. Its stability and bioavailability make it a valuable ingredient in various formulations .
Vergleich Mit ähnlichen Verbindungen
Aspartyl-Glutamine can be compared with other dipeptides such as N-acetyl-aspartyl-glutamate and alanyl-glutamine.
N-acetyl-aspartyl-glutamate: N-acetyl-aspartyl-glutamate is a dipeptide that acts as a neuromodulator in the brain. It is involved in neurotransmission and has potential therapeutic applications in treating neurological disorders .
Alanyl-Glutamine: Alanyl-glutamine is another dipeptide with significant biological functions. It is used as a dietary supplement to enhance muscle recovery and improve gut health. Alanyl-glutamine is also studied for its role in promoting immune function and reducing inflammation .
Uniqueness of this compound: this compound is unique due to its specific combination of aspartic acid and glutamine, which imparts distinct biochemical properties. Its involvement in protein synthesis and potential therapeutic applications make it a valuable compound for research and industrial use.
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPSRPMQQDRIB-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332888 | |
| Record name | Aspartyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-13-1 | |
| Record name | α-L-Aspartyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


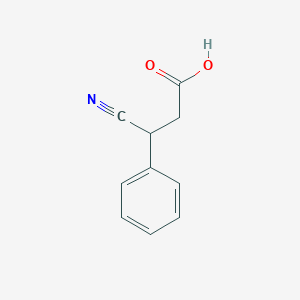
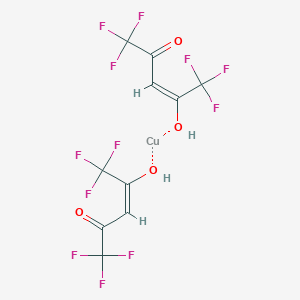
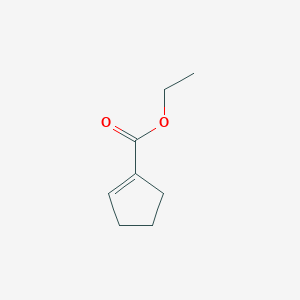


![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
